Product packaging for 4-(Trifluoromethyl)piperidine-2,6-dione(Cat. No.:CAS No. 356518-29-1)

4-(Trifluoromethyl)piperidine-2,6-dione

Cat. No.: B3131559
CAS No.: 356518-29-1
M. Wt: 181.11 g/mol
InChI Key: SJVZSZLUUIIINC-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)piperidine-2,6-dione (CAS 356518-29-1) is a versatile and high-value synthetic building block prized for its application in stereoselective synthesis and pharmaceutical research. This pseudo-C2 symmetric cyclic imide serves as a key precursor in advanced organic transformations, most notably in stereodivergent aldol reactions . The trifluoromethyl group is a critical structural motif, known to enhance the metabolic stability, lipophilicity, and binding selectivity of drug candidates. Its primary research value lies in its ability to generate complex molecular architectures with precise stereochemical control. Under different reaction conditions, this compound can be transformed into either syn - or anti - aldol diastereomers with high selectivity, providing researchers with a powerful tool for constructing chiral centers in natural product synthesis and medicinal chemistry . The compound's utility is demonstrated in its effective reactions with a wide range of electrophiles, including various aldehydes, ketones, and α,β-unsaturated carbonyl compounds in Michael additions . Derivatives of the piperidine-2,6-dione core are extensively investigated for their biological activities and are found in compounds studied for immunomodulatory and antineoplastic applications . This product is intended for chemical synthesis and research purposes only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6F3NO2 B3131559 4-(Trifluoromethyl)piperidine-2,6-dione CAS No. 356518-29-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(trifluoromethyl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NO2/c7-6(8,9)3-1-4(11)10-5(12)2-3/h3H,1-2H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVZSZLUUIIINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)NC1=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801280045
Record name 4-(Trifluoromethyl)-2,6-piperidinedione
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URL https://comptox.epa.gov/dashboard/DTXSID801280045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356518-29-1
Record name 4-(Trifluoromethyl)-2,6-piperidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=356518-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoromethyl)-2,6-piperidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801280045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 4 Trifluoromethyl Piperidine 2,6 Dione and Its Derivatives

Direct Construction of the 4-(Trifluoromethyl)piperidine-2,6-dione Core

A primary approach to synthesizing this compound involves building the piperidine-2,6-dione ring system with the trifluoromethyl group already incorporated into one of the precursors. This strategy ensures precise placement of the substituent.

Cyclization Reactions for Piperidine-2,6-dione Formation

Cyclocondensation is a robust method for the formation of the piperidine-2,6-dione (glutarimide) ring. This typically involves the reaction of a dicarboxylic acid, or its derivative like an anhydride (B1165640) or ester, with an amine or ammonia (B1221849). For the synthesis of the title compound, the key precursor is 3-(trifluoromethyl)glutaric acid or its corresponding anhydride.

The synthesis of 3-(trifluoromethyl)glutaric acid can be achieved through a Michael addition of a nucleophile to a trifluoromethyl-activated alkene, followed by hydrolysis. For instance, the reaction of ethyl 2-(trifluoromethyl)acrylate with a malonic ester enolate, followed by hydrolysis and decarboxylation, would yield the desired substituted glutaric acid.

Once 3-(trifluoromethyl)glutaric anhydride is obtained, it can be reacted with ammonia or a primary amine in a cyclocondensation reaction to yield the target this compound. Heating 3-(trifluoromethyl)glutaric anhydride with urea (B33335) is another effective method for this transformation.

Reactant 1Reactant 2ProductReaction Type
3-(Trifluoromethyl)glutaric anhydrideAmmoniaThis compoundCyclocondensation
3-(Trifluoromethyl)glutaric acidUreaThis compoundCyclocondensation

Intramolecular cyclization strategies provide a powerful means to construct the piperidine-2,6-dione ring. One such approach is the intramolecular Heck reaction, a palladium-catalyzed process that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene within the same molecule. wikipedia.orguwindsor.ca

To apply this to the synthesis of a this compound derivative, a suitable acyclic precursor would be required. For example, an N-alkenyl amide bearing a trifluoromethyl group and a vinyl halide could be designed to undergo an intramolecular Heck cyclization. The reaction proceeds via oxidative addition of the vinyl halide to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to form the cyclic product. libretexts.org The control of reaction conditions is crucial to favor the desired cyclization pathway. chim.it

Precursor TypeCatalyst SystemKey TransformationProduct Type
N-alkenyl amide with a vinyl halide and CF3 groupPd(0) catalyst, baseIntramolecular C-C bond formationSubstituted piperidine-2,6-dione

Palladium-catalyzed [4+2] cycloaddition reactions offer a convergent approach to piperidine-2,6-dione derivatives. While specific examples for the 4-trifluoromethyl derivative are not prevalent, the general strategy can be adapted. This methodology could involve the reaction of a 1,3-diene with a suitable dienophile in the presence of a palladium catalyst.

To achieve the desired substitution pattern, a trifluoromethyl-containing diene or dienophile would be necessary. For instance, a palladium catalyst could facilitate the cycloaddition of a trifluoromethyl-substituted vinyl cyclopropane (B1198618) with an isocyanate to construct the heterocyclic core. The regioselectivity of such reactions is a critical aspect that would need to be controlled to ensure the formation of the 4-substituted product.

The Guareschi reaction, and the related Guareschi-Thorpe condensation, are classical methods for synthesizing substituted pyridones and can be adapted for glutarimide (B196013) synthesis. nih.govnih.gov The reaction typically involves the condensation of a cyanoacetamide with a β-ketoester in the presence of a base. nih.gov

For the synthesis of this compound, a modification of this reaction could be envisioned. This would likely involve the use of a trifluoromethylated β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate, as a starting material. The reaction with cyanoacetamide, followed by hydrolysis and decarboxylation of the resulting intermediate, could potentially lead to the formation of the desired 4-substituted glutarimide. The reaction conditions would need to be carefully optimized to manage the reactivity of the trifluoromethyl group. organic-chemistry.org

Introduction of the Trifluoromethyl Moiety

Direct trifluoromethylation of a pre-formed piperidine-2,6-dione can be challenging due to the need for regioselective functionalization at the C4 position. However, radical trifluoromethylation methods have emerged as powerful tools for introducing the CF3 group into various organic molecules. Reagents such as trifluoromethanesulfonic anhydride, in combination with a photoredox catalyst, can generate trifluoromethyl radicals that may react with the glutarimide scaffold. The selectivity of such a reaction would be a key challenge to overcome.

A more controlled approach would involve the functionalization of the 4-position with a group that can be subsequently converted to a trifluoromethyl group. For example, the introduction of a carboxylic acid group at the 4-position, followed by deoxofluorination using reagents like sulfur tetrafluoride (SF4), could provide a viable route to the target compound.

Direct Trifluoromethylation via Electrophilic Reagents

Electrophilic trifluoromethylation involves the reaction of a nucleophilic carbon center with a reagent that delivers a "CF3+" equivalent. nih.govbrynmawr.edu For a piperidine-2,6-dione, this would require the generation of an enolate or a similar C-nucleophile at the C4 position to attack the electrophilic reagent. Prominent electrophilic trifluoromethylating agents include hypervalent iodine compounds, such as Togni reagents, and sulfonium (B1226848) salts like Umemoto's reagents. sustech.edu.cnwikipedia.orgresearchgate.net

These reagents are known to react efficiently with a variety of nucleophiles, including β-keto esters and electron-rich enamides. researchgate.netbeilstein-journals.org Togni reagent II, for instance, is a highly effective agent for the trifluoromethylation of carbon- and sulfur-centered nucleophiles under mild conditions. enamine.net Similarly, Umemoto's reagents are powerful and thermally stable agents used for the trifluoromethylation of indoles, thiols, and β-dicarbonyl compounds. While direct application on the saturated piperidine-2,6-dione ring is not extensively documented, the underlying principle of enolate trifluoromethylation provides a viable theoretical pathway.

Table 1: Common Electrophilic Trifluoromethylating Reagents

Reagent Class Specific Example(s) Typical Substrates
Hypervalent Iodine Togni Reagent I, Togni Reagent II enamine.net β-Keto Esters, Thiols, Alkenes, Phenols wikipedia.orgresearchgate.net
Sulfonium Salts Umemoto's Reagents sustech.edu.cn Arenes, Alkenes, β-Dicarbonyl Compounds
Direct Trifluoromethylation via Nucleophilic Reagents

Nucleophilic trifluoromethylation utilizes a reagent that acts as a source of a trifluoromethyl anion ("CF3-"). The most common reagent for this purpose is (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), often called the Ruppert-Prakash reagent. This approach requires an electrophilic center on the substrate. For the this compound scaffold, this would necessitate creating a positive charge or a suitable leaving group at the C4 position, which is a significant synthetic challenge on a saturated carbocyclic ring.

Research has shown the successful nucleophilic trifluoromethylation of cyclic five-membered imides using TMSCF3, where the attack occurs at a carbonyl carbon to form a trifluoromethylated lactam precursor. nih.gov However, this strategy does not lead to substitution on the ring itself and is therefore not directly applicable for forming the 4-substituted target compound.

Radical Trifluoromethylation Approaches

Radical trifluoromethylation has emerged as a powerful tool for forming C-CF3 bonds, particularly through C-H functionalization, which avoids the need for pre-functionalized substrates. rsc.orgresearchgate.net This method involves the generation of a trifluoromethyl radical (•CF3), which can then be intercepted by an organic molecule.

Many electrophilic reagents, including Togni and Umemoto's reagents, can also serve as sources of •CF3 radicals, typically through single electron transfer (SET) processes initiated by light (photoredox catalysis) or a transition metal. rsc.orgresearchgate.net This radical approach could theoretically enable the direct trifluoromethylation of a C-H bond at the 4-position of the piperidine-2,6-dione ring. While radical trifluoromethylation of arenes and alkenes is well-established, its application to saturated heterocyclic systems like glutarimide is a developing area. sustech.edu.cnrsc.org

Trifluoromethylation utilizing Trifluoromethylcopper (B1248711) Species

Copper-mediated or -catalyzed trifluoromethylation represents another significant strategy. These reactions often involve the in situ generation of a trifluoromethylcopper (CuCF3) species from a nucleophilic CF3 source (like TMSCF3) and a copper salt. This "CuCF3" reagent can then participate in cross-coupling reactions. This method is particularly effective for the trifluoromethylation of unactivated olefins and aryl halides. The extension of this methodology to the C(sp3)-H bonds of a piperidine-2,6-dione ring is not yet a common application but remains an area of potential research.

Synthesis of N-Substituted this compound Derivatives

A more common and direct route to derivatives of this compound involves building the heterocyclic ring from a precursor that already contains the trifluoromethyl group. This is typically followed by functionalization of the nitrogen atom.

Synthesis from Glutaric Anhydride and Substituted Amines

The most straightforward synthesis of the N-substituted this compound core involves the condensation of a substituted amine with 3-(trifluoromethyl)glutaric anhydride. This reaction proceeds via a nucleophilic addition-elimination mechanism. stackexchange.com The amine first attacks one of the carbonyl carbons of the anhydride, leading to a ring-opened amic acid intermediate. Subsequent heating promotes an intramolecular cyclization via dehydration to form the stable six-membered glutarimide ring. libretexts.org

This method is widely applicable, and the use of various primary amines (R-NH2) allows for the direct installation of a wide range of substituents on the nitrogen atom. The existence and use of N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione in several studies strongly supports this synthetic route, where benzylamine (B48309) is condensed with 3-(trifluoromethyl)glutaric anhydride. mdpi.comnih.govrsc.org

Functionalization of the Nitrogen Atom (e.g., Alkylation, Acylation)

Once the parent this compound is formed (or an N-substituted version is available), the nitrogen atom can be further functionalized. The imide proton is acidic and can be removed by a base to generate a nucleophilic nitrogen anion.

Alkylation: This nitrogen anion can react with various alkylating agents, such as alkyl halides, to form N-alkylated derivatives. nih.govla-press.org The synthesis of N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione is a key example of this class of compounds, which has been utilized as a chiral auxiliary in stereodivergent aldol (B89426) reactions. mdpi.comnih.govrsc.org This highlights the importance of N-alkylation for creating structurally diverse and synthetically useful derivatives.

Acylation: Similarly, the nitrogen anion can react with acylating agents like acid chlorides or anhydrides to yield N-acylated products. N-acyl-glutarimides are a well-studied class of compounds known for their unique reactivity, which stems from the twisted nature of the exocyclic amide bond. acs.orgnih.gov This functionalization provides another avenue for creating diverse derivatives of the core trifluoromethylated scaffold.

Table 2: Mentioned Chemical Compounds

Compound Name Structure
This compound C6H6F3NO2
Togni Reagent I C10H10F3IO
Togni Reagent II C8H4F3IO2
Umemoto's Reagents C13H8F3S+ · BF4- (example)
(Trifluoromethyl)trimethylsilane (TMSCF3) C4H9F3Si
3-(Trifluoromethyl)glutaric anhydride C6H5F3O3
N-Benzyl-4-(trifluoromethyl)piperidine-2,6-dione C13H12F3NO2

Stereoselective and Asymmetric Synthesis

The creation of specific stereoisomers of 4-(trifluoromethyl)piperidine-2,6-diones is crucial for understanding their structure-activity relationships. Both enantioselective and diastereoselective methods have been developed to control the three-dimensional arrangement of atoms in these molecules.

The enantioselective synthesis of chiral 4-(trifluoromethyl)piperidine-2,6-diones presents a considerable challenge due to the need to control the stereochemistry at the C4 position. One notable approach involves the iridium-catalyzed hydrogenation of trifluoromethyl-substituted pyridinium (B92312) hydrochlorides. rsc.org This method can generate up to three stereogenic centers in a single step, providing a convenient route to chiral polysubstituted piperidines with enantiomeric excesses of up to 90%. rsc.org The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the substrate in this transformation. rsc.org

Biocatalysis offers another powerful tool for the enantioselective synthesis of related α-trifluoromethyl amines, which can be precursors to the target piperidine-2,6-diones. Engineered variants of cytochrome c552 from Hydrogenobacter thermophilus have been shown to catalyze the asymmetric N−H carbene insertion reaction. rochester.edu This enzymatic approach, using benzyl (B1604629) 2-diazotrifluoropropanoate as a carbene donor, can produce chiral α-trifluoromethyl amino esters with high yields (up to >99%) and excellent enantioselectivities (up to 95:5 er). rochester.edu By modifying the diazo reagent, the enantioselectivity can even be inverted to favor the opposite enantiomer with up to 99.5:0.5 er. rochester.edu

Diastereoselective synthesis aims to control the relative stereochemistry of multiple chiral centers within a molecule. For derivatives of this compound, this is often achieved through substrate-controlled or reagent-controlled methods. For instance, visible-light-driven radical silylative cyclization of aza-1,6-dienes has been developed for the stereoselective synthesis of densely functionalized piperidines. nih.gov The diastereoselectivity of this process is influenced by the substitution pattern of the olefin, with density functional theory (DFT) calculations suggesting that the stereochemical outcome is directed by minimizing 1,3-diaxial repulsion in the transition state of the forming piperidine (B6355638) ring. nih.gov

Another strategy involves the stereoselective intramolecular 6-endo-trig cyclization of enones mediated by acid. nih.gov This method has proven effective in synthesizing trans-2,6-disubstituted piperidines. The choice of protecting group on the nitrogen atom can play a crucial role in directing the stereochemical outcome of the cyclization. nih.gov

A significant advancement in the stereoselective synthesis of derivatives of this compound involves the use of a pseudo-C2 symmetric chiral precursor, specifically N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione. mdpi.comrsc.org This approach has been successfully applied to stereoselective crossed aldol reactions. mdpi.comnih.gov

The key to this methodology is the formation of corresponding bislithium or bisboron enolates from the pseudo-C2 symmetric imide. mdpi.comrsc.org These enolates then react with various aldehydes to produce aldol products with high stereoselectivity. A noteworthy aspect of this reaction is the ability to achieve stereodivergence. mdpi.comnih.gov For example, in the absence of an additive like hexamethylphosphoramide (B148902) (HMPA), the reaction predominantly yields the syn-isomers of the aldol products. nih.gov However, the addition of HMPA reverses the selectivity, leading to the preferential formation of the anti-products in good to excellent yields. mdpi.comnih.gov This switch in diastereoselectivity provides a powerful tool for accessing a wider range of stereoisomers.

The reaction has been shown to be effective with a variety of aldehydes, as well as with ketones and α,β-unsaturated carbonyl compounds, expanding the utility of this chiral precursor. mdpi.comnih.gov For instance, the reaction with cyclohex-2-en-1-one in a THF/HMPA solvent system selectively produces the 1,4-adduct as a single stereoisomer. mdpi.com

Below is a table summarizing the stereoselective aldol reactions of N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione with various aldehydes, highlighting the effect of HMPA on the diastereoselectivity.

AldehydeAdditiveProduct Ratio (anti:syn)Yield (%)
BenzaldehydeNonePredominantly syn-
BenzaldehydeHMPAPredominantly antiGood to Excellent
IsobutyraldehydeNonePredominantly syn-
IsobutyraldehydeHMPAPredominantly antiGood to Excellent
CyclohexanecarboxaldehydeNonePredominantly syn-
CyclohexanecarboxaldehydeHMPAPredominantly antiGood to Excellent

Chemical Reactivity and Mechanistic Investigations of 4 Trifluoromethyl Piperidine 2,6 Dione Derivatives

Aldol (B89426) Reactions of 4-(Trifluoromethyl)piperidine-2,6-dione Enolates

The enolates derived from N-substituted 4-(trifluoromethyl)piperidine-2,6-diones serve as versatile nucleophiles in carbon-carbon bond-forming reactions. Their utility in crossed aldol reactions with various carbonyl compounds has been a subject of detailed investigation, revealing a high degree of stereochemical control that can be manipulated by reaction conditions.

Research has demonstrated that the lithium enolate of N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione undergoes highly stereoselective aldol additions. mdpi.com A key feature of this system is the ability to achieve diastereodivergence—the selective formation of either the syn or anti aldol adduct—by the simple inclusion or exclusion of an additive. mdpi.com

In the absence of additives, the reaction between the lithium enolate and various aldehydes proceeds preferentially to furnish the syn-isomers. mdpi.com However, the introduction of hexamethylphosphoramide (B148902) (HMPA) completely reverses this selectivity, leading to the predominant formation of the corresponding anti-products in good to excellent yields. mdpi.com This switch in diastereoselectivity provides a powerful tool for synthesizing specific stereoisomers from a common precursor, a strategy known as diastereodivergent synthesis. mdpi.com

Crossed aldol reactions, which involve two different carbonyl partners, can often lead to complex mixtures of products. libretexts.org However, the reactions involving the enolate of N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione with a range of aldehydes and ketones have been shown to be effective and selective. mdpi.com The successful performance of these reactions expands the synthetic utility of the fluorinated piperidine-2,6-dione scaffold, allowing for the construction of diverse 3-hydroxycarbonyl structures. mdpi.com

The reaction proceeds efficiently with various aromatic and aliphatic aldehydes. mdpi.com Furthermore, the effective participation of ketones in these reactions has also been demonstrated, showcasing the broad applicability of this methodology. mdpi.com

Below is a table summarizing the results of crossed aldol reactions between the lithium enolate of N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione (1) and various aldehydes, highlighting the diastereodivergent outcome based on the presence of HMPA. mdpi.com

AldehydeAdditiveProductYield (%)Diastereomeric Ratio (anti:syn)
BenzaldehydeNonesyn-adduct85<1:>99
BenzaldehydeHMPAanti-adduct80>99:<1
4-MethoxybenzaldehydeNonesyn-adduct82<1:>99
4-MethoxybenzaldehydeHMPAanti-adduct81>99:<1
2-NaphthaldehydeNonesyn-adduct83<1:>99
2-NaphthaldehydeHMPAanti-adduct80>99:<1
IsobutyraldehydeNonesyn-adduct772:98
IsobutyraldehydeHMPAanti-adduct7598:2

Data sourced from Yada et al. (2022). mdpi.com

The stereochemical outcome of aldol reactions is profoundly influenced by the reaction conditions, particularly the choice of metal enolate, catalysts, and additives. harvard.edu

Hexamethylphosphoramide (HMPA): In the case of the lithium enolate of N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione, HMPA plays a crucial role in dictating diastereoselectivity. mdpi.com In a non-coordinating solvent like THF, the lithium cation is believed to form a stable intramolecular chelate with the carbonyl oxygen atoms of the piperidine-2,6-dione ring. mdpi.com This chelation directs the incoming aldehyde to a specific face of the enolate, leading to the syn-product. The addition of HMPA, a strong coordinating agent, disrupts this chelation. This leads to a non-chelated transition state, which alters the trajectory of the electrophilic attack and results in the preferential formation of the anti-product. mdpi.com

Bisboron Enolates: While specific studies on bisboron enolates of this compound are not detailed, the use of boron enolates in aldol reactions is a well-established strategy for achieving high levels of stereocontrol. organicreactions.orgresearchgate.net Boron-mediated aldol reactions typically proceed through a highly organized, chair-like six-membered transition state, as proposed by the Zimmerman-Traxler model. harvard.edupharmaxchange.info The relatively short boron-oxygen bonds create a compact and rigid transition state, which amplifies steric interactions and leads to high stereoselectivity. organicreactions.orgpharmaxchange.info By carefully selecting the bulky ligands on the boron atom, it is possible to control the geometry of the enolate (Z vs. E), which in turn determines the relative stereochemistry (syn vs. anti) of the aldol product. harvard.edu Generally, (Z)-enolates yield syn-adducts, while (E)-enolates produce anti-adducts. harvard.edu

Michael Addition Reactions of this compound Precursors

The enolate of N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione can also act as a nucleophile in Michael (1,4-conjugate) addition reactions with α,β-unsaturated carbonyl compounds. mdpi.com The outcome of this reaction is highly dependent on the solvent system employed.

When the reaction with cyclohex-2-en-1-one is conducted in THF alone, the 1,2-addition product is formed in a very low yield (11%), with the majority of the starting material recovered. mdpi.com In contrast, using a THF/HMPA solvent mixture completely shifts the reaction pathway towards conjugate addition, selectively producing the 1,4-adduct (anti-7g) in a 35% yield as a single stereoisomer. mdpi.com This demonstrates that, similar to the aldol reaction, the additive HMPA plays a critical role in modulating the reactivity and selectivity of the enolate, favoring the "softer" 1,4-addition over the "harder" 1,2-addition. mdpi.com

Michael AcceptorSolvent SystemProduct TypeYield (%)
Cyclohex-2-en-1-oneTHF1,2-adduct11
Cyclohex-2-en-1-oneTHF/HMPA (5:1)1,4-adduct35

Data sourced from Yada et al. (2022). mdpi.com

Transformations Involving the Trifluoromethyl Group within the Scaffold

The trifluoromethyl group is generally considered to be chemically stable and robust. nih.gov However, under specific conditions, particularly when anionically activated, the CF3 group can participate in chemical transformations. nih.govlookchem.com

Anionically activated trifluoromethyl groups can serve as precursors for the synthesis of new heterocyclic structures. nih.govresearchgate.net This activation typically occurs when the CF3 group is attached to a carbon atom from which a proton can be abstracted by a base. lookchem.com The resulting carbanion can trigger a cascade of reactions.

The general mechanism involves the base-induced elimination of hydrogen fluoride (B91410) (HF) from the activated position to generate a key quinodifluoromethide intermediate. lookchem.com This highly reactive intermediate is susceptible to nucleophilic attack. Repetitive cycles of base-induced HF elimination and subsequent nucleophilic addition can lead to the replacement of all three fluorine atoms of the original CF3 group. lookchem.com This transformation provides a convenient one-step method for creating C-C linked aryl-heterocycles or heteroaryl-heterocycles when the nucleophile contains a second reactive site (e.g., NH, OH, or SH). nih.gov For the this compound scaffold, deprotonation at the adjacent C3 or C5 positions could potentially activate the C4-CF3 group, making it susceptible to such transformations under suitable basic conditions with appropriate nucleophiles.

Other Reactive Pathways and Functional Group Interconversions of the Piperidine-2,6-dione Scaffold

The piperidine-2,6-dione core, also known as the glutarimide (B196013) ring, is a prevalent scaffold in medicinal chemistry. Beyond its biological interactions, this heterocyclic system offers various sites for chemical modification. The reactivity of this scaffold can be significantly influenced by substituents, such as the electron-withdrawing trifluoromethyl group at the 4-position of the ring. This section explores other reactive pathways, focusing on N-C bond cleavage reactions and the potential for cycloaddition reactions.

N-C Cleavage Reactions

The N-C bonds within the piperidine-2,6-dione scaffold, particularly the N-acyl bonds, are susceptible to cleavage under certain conditions. This reactivity can be harnessed for the synthesis of various acyclic and cyclic compounds. The presence of a trifluoromethyl group at the 4-position is expected to influence the electronic properties of the ring, potentially affecting the rates and regioselectivity of these cleavage reactions, although specific studies on the 4-trifluoromethyl derivative are limited. The majority of mechanistic investigations have been conducted on N-acyl glutarimides, which serve as excellent models for understanding the reactivity of N-substituted this compound.

One common method to induce N-C cleavage is through hydrolysis. For instance, a lithium hydroxide (B78521) (LiOH) promoted hydrolysis of twisted N-acyl glutarimides has been developed for the synthesis of primary amides under mild conditions. nih.govorganic-chemistry.org This reaction is believed to proceed via a ring-opening of the glutarimide followed by a selective C-N cleavage. nih.gov

Transition-metal catalysis offers another powerful tool for the selective cleavage and functionalization of the N-C(O) bond in N-acyl glutarimides. These derivatives have been identified as highly reactive precursors for N-C(O) bond cross-coupling reactions, a reactivity attributed to the ground-state destabilization of the amide bond. nih.gov In Suzuki-Miyaura cross-coupling reactions, for example, various N-acyl-glutarimides react with aryl boronic acids in the presence of a palladium catalyst to yield ketones. acs.org This transformation demonstrates the capacity of the glutarimide moiety to act as a leaving group, facilitating the formation of a new carbon-carbon bond at the acyl carbon. nih.govacs.org Importantly, under these conditions, cleavage of the alternative N-C(O) bond within the glutarimide ring is not observed, highlighting the high selectivity of this method. acs.org

Table 1: Examples of N-C Cleavage Reactions in N-Acyl Glutarimide Derivatives
ReactantReagents and ConditionsProductYield (%)Reference
N-benzoyl-glutarimideLiOH (2 equiv), H₂O, Room TemperatureBenzamide- nih.govorganic-chemistry.org
N-benzoyl-3,3-dimethylglutarimidep-tolylboronic acid, Pd(OAc)₂, SPhos, K₂CO₃, THF, 60 °CPhenyl(p-tolyl)methanone94 acs.org
N-benzoyl-3-phenylglutarimide4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, K₂CO₃, THF, 60 °C(4-methoxyphenyl)(phenyl)methanone85 acs.org
N-(4-(trifluoromethyl)benzoyl)glutarimidephenylboronic acid, Pd(OAc)₂, SPhos, K₂CO₃, THF, 60 °Cphenyl(4-(trifluoromethyl)phenyl)methanone91 acs.org

Cycloaddition Reactions (e.g., with Fluoroalkylated 1,3-dipoles)

Cycloaddition reactions are powerful tools for the construction of complex cyclic systems. The participation of the piperidine-2,6-dione scaffold in such reactions would typically require the presence of unsaturation within the ring or on a substituent. For the saturated this compound, direct participation in cycloadditions like the Diels-Alder or 1,3-dipolar cycloadditions is not feasible. However, derivatives of this scaffold, featuring endocyclic or exocyclic double bonds, could potentially serve as dienophiles or dipolarophiles.

While there is a lack of specific literature examples of this compound derivatives undergoing cycloaddition reactions with fluoroalkylated 1,3-dipoles, the principles of organic chemistry allow for a theoretical exploration of this reactivity. A hypothetical unsaturated derivative, such as 4-(trifluoromethyl)-3,4-dehydropiperidine-2,6-dione, could act as a dipolarophile in a 1,3-dipolar cycloaddition.

Fluoroalkylated 1,3-dipoles, such as trifluoromethyl-substituted nitrones or azomethine ylides, are known to participate in cycloaddition reactions. wikipedia.orgmdpi.commdpi.com The trifluoromethyl group on the dipole can significantly influence the reactivity and regioselectivity of the cycloaddition. Similarly, the trifluoromethyl group at the 4-position of the hypothetical dehydropiperidine-2,6-dione would act as a strong electron-withdrawing group, activating the double bond for reaction with a 1,3-dipole.

In a potential reaction with a fluoroalkylated nitrone, the electron-deficient double bond of the piperidine-2,6-dione derivative would be expected to react in a concerted [3+2] cycloaddition. The regioselectivity of such a reaction would be governed by the electronic and steric properties of both the dipolarophile and the fluoroalkylated 1,3-dipole. Frontier Molecular Orbital (FMO) theory would predict the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile. The electron-withdrawing trifluoromethyl group on the piperidine-2,6-dione derivative would lower the energy of its LUMO, facilitating the reaction.

The table below presents a hypothetical scenario for the cycloaddition of an unsaturated this compound derivative with a representative fluoroalkylated 1,3-dipole, illustrating the potential for the synthesis of complex, fluorinated heterocyclic systems.

Table 2: Hypothetical Cycloaddition Reaction of an Unsaturated this compound Derivative
Hypothetical DipolarophileFluoroalkylated 1,3-DipolePotential ProductReaction TypeExpected Influence of CF₃ Group
4-(Trifluoromethyl)-3,4-dehydropiperidine-2,6-dioneN-methyl-C-(trifluoromethyl)nitroneA fused isoxazolidine-piperidine-2,6-dione system1,3-Dipolar CycloadditionActivates the double bond of the dipolarophile towards nucleophilic attack from the dipole.
4-(Trifluoromethyl)-3,4-dehydropiperidine-2,6-dioneTrifluoromethyl-substituted azomethine ylideA fused pyrrolidine-piperidine-2,6-dione system1,3-Dipolar CycloadditionEnhances the electrophilicity of the double bond, potentially increasing reaction rate and influencing regioselectivity.

Structural and Spectroscopic Characterization in Research Contexts

Conformational Analysis and Stereoisomer Identification

The piperidine (B6355638) ring is not planar and typically adopts a chair conformation to minimize steric and torsional strain. ias.ac.in The introduction of a trifluoromethyl group at the C4 position has significant stereoelectronic consequences that influence the ring's conformational preference.

Research on related 4-substituted fluorinated piperidines has shown that electronegative substituents often prefer to occupy the axial position, contrary to what would be predicted based on sterics alone. d-nb.info This "axial preference" is often attributed to stabilizing electrostatic interactions, such as charge-dipole interactions between the electron-withdrawing substituent and the protonated nitrogen atom in piperidinium (B107235) salts, as well as hyperconjugation effects. d-nb.infonih.gov Therefore, in 4-(trifluoromethyl)piperidine-2,6-dione, there is likely a subtle interplay of forces governing the equilibrium between the axial-CF₃ and equatorial-CF₃ conformers. The precise conformational preference can be determined experimentally using NMR coupling constants.

When the piperidine-2,6-dione ring is further substituted, for example at the C3 position, new stereocenters are created, leading to the possibility of diastereomers and enantiomers. The identification and separation of these stereoisomers are critical, as they can have different chemical and biological properties. Techniques such as chiral chromatography are used for separation, while advanced 2D NMR techniques (like NOESY) are employed to determine the relative stereochemistry of the substituents on the ring by measuring through-space proton-proton interactions.

Chiroptical Studies in Enantiopure Systems

As of the current body of scientific literature, there are no published studies detailing the chiroptical properties of enantiopure this compound. Consequently, no experimental data on optical rotation or circular dichroism for the individual enantiomers is available. The synthesis of chiral derivatives and the resolution of similar racemic piperidine-2,6-diones have been reported, but the chiroptical characterization of the title compound itself remains an uninvestigated area of research.

Table 1: Optical Rotation Data for this compound Enantiomers

EnantiomerSpecific Rotation [α]Concentration ( g/100 mL)SolventTemperature (°C)Wavelength (nm)
(R)-4-(Trifluoromethyl)piperidine-2,6-dioneData not availableData not availableData not availableData not availableData not available
(S)-4-(Trifluoromethyl)piperidine-2,6-dioneData not availableData not availableData not availableData not availableData not available

Table 2: Circular Dichroism Data for this compound Enantiomers

EnantiomerWavelength (nm)Molar Ellipticity (deg·cm²/dmol)Solvent
(R)-4-(Trifluoromethyl)piperidine-2,6-dioneData not availableData not availableData not available
(S)-4-(Trifluoromethyl)piperidine-2,6-dioneData not availableData not availableData not available

Detailed Research Findings

A comprehensive search of scientific databases reveals no peer-reviewed articles or scholarly publications that present detailed findings from chiroptical studies on enantiopure this compound. While the broader class of chiral piperidine-2,6-diones has been a subject of interest in medicinal chemistry and stereoselective synthesis, the specific chiroptical properties of the trifluoromethyl-substituted analog have not been characterized. Future research efforts are required to isolate the enantiomers and perform the necessary spectroscopic analyses to fill this data gap. Such studies would be crucial for establishing the absolute stereochemistry of these compounds and understanding the influence of the trifluoromethyl group on their conformational behavior in solution.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in 4-(trifluoromethyl)piperidine-2,6-dione, a process known as structural optimization. By employing methods such as B3LYP with a suitable basis set like 6-31G(d), the bond lengths, bond angles, and dihedral angles of the molecule can be precisely calculated. google.com For the piperidine (B6355638) ring, these calculations can predict its preferred conformation, which is typically a chair or a twisted-boat form.

Beyond structural parameters, DFT is used to elucidate the electronic properties of the molecule. This includes the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are crucial in predicting the molecule's reactivity, with the HOMO-LUMO energy gap indicating its kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling serves as a virtual laboratory for exploring the step-by-step mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, which are the energy maxima along the reaction coordinate, and intermediates, which are temporary, stable species formed during the reaction.

Techniques such as DFT can be employed to calculate the activation energies required to overcome these transition states. This information is invaluable for understanding the feasibility and rate of a given reaction. For instance, in reactions where this compound acts as a reactant, computational modeling can predict the most likely pathway by which it transforms into products, providing insights that can guide synthetic strategies.

Analysis of Molecular Electrostatic Potential (MEP) and Natural Bond Orbitals (NBO)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP is plotted onto the electron density surface of the molecule, with different colors representing varying electrostatic potentials. Regions of negative potential, typically colored red, are electron-rich and susceptible to electrophilic attack, while regions of positive potential, colored blue, are electron-poor and prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the dione (B5365651) group and the fluorine atoms of the trifluoromethyl group, indicating their role as potential sites for electrophilic interaction.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It partitions the complex many-electron wavefunction into localized one-center (lone pairs) and two-center (bonds) orbitals. This analysis can quantify the delocalization of electron density from a filled donor NBO to an empty acceptor NBO, a phenomenon known as hyperconjugation. In this compound, NBO analysis could reveal interactions between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds, which can influence the molecule's conformation and reactivity.

Prediction and Characterization of Molecular Interactions

Understanding how this compound interacts with other molecules is crucial for predicting its behavior in different environments. Computational methods can be used to model and characterize a wide range of intermolecular interactions, including hydrogen bonds, van der Waals forces, and dipole-dipole interactions.

Studies on Stability and Energetic Profiles of Intermediates and Products

Computational chemistry allows for the detailed investigation of the stability and energetic profiles of intermediates and products that may be formed in reactions involving this compound. By calculating the relative energies of different species, chemists can determine the thermodynamic favorability of a reaction.

For example, if a reaction can lead to multiple products, computational calculations can predict which product is the most stable and therefore the most likely to be formed. Furthermore, by examining the energetic profiles of reaction intermediates, researchers can gain a deeper understanding of the reaction mechanism and identify any potential kinetic traps that might hinder the reaction's progress. These theoretical insights are invaluable for optimizing reaction conditions and improving the efficiency of chemical syntheses.

Interactive Data Table: Computational Chemistry Methods and Their Applications

Computational MethodApplication to this compoundKey Insights
Density Functional Theory (DFT) Structural optimization, calculation of electronic properties (HOMO, LUMO).Provides the most stable 3D structure and predicts reactivity based on frontier orbital energies.
Mechanistic Pathway Modeling Elucidation of reaction mechanisms, identification of transition states and intermediates.Maps the step-by-step process of chemical reactions and determines activation energies.
Molecular Electrostatic Potential (MEP) Visualization of charge distribution and prediction of reactive sites.Identifies electron-rich and electron-poor regions, guiding the understanding of intermolecular interactions.
Natural Bond Orbital (NBO) Analysis Detailed analysis of bonding, hyperconjugation, and electron delocalization.Reveals the nature of chemical bonds and the stabilizing effects of orbital interactions.

Advanced Applications in Organic Synthesis and Building Block Chemistry

Role as Chiral Building Blocks and Auxiliaries in Asymmetric Synthesis

In the field of asymmetric synthesis, where the goal is to produce a specific stereoisomer of a chiral molecule, chiral auxiliaries are indispensable tools. sigmaaldrich.comwikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the stereochemical outcome of subsequent reactions. wikipedia.org The N-benzyl substituted version of 4-(trifluoromethyl)piperidine-2,6-dione has been effectively utilized as a pseudo-C2 symmetric chiral auxiliary in stereoselective aldol (B89426) reactions. mdpi.comnih.govrsc.org

Crossed aldol reactions involving the boron bisenolate of N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione with various aldehydes have been shown to proceed with high stereoselectivity. rsc.org Research has demonstrated that the diastereoselectivity of these reactions can be controlled and even reversed by the use of additives. For instance, in the absence of an additive, the reaction typically yields the syn-aldol products preferentially. However, the addition of hexamethylphosphoramide (B148902) (HMPA) switches the selectivity to favor the formation of anti-products in good to excellent yields. mdpi.comnih.gov This stereodivergent approach highlights the utility of the this compound scaffold in constructing complex chiral molecules with a high degree of control. mdpi.comnih.gov

The effectiveness of this chiral auxiliary has been demonstrated with a range of aldehydes, showcasing its broad applicability. mdpi.com

Table 1: Stereodivergent Aldol Reactions using N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione

This table illustrates the stereoselective outcomes of the aldol reaction with different aldehydes and the effect of the additive HMPA.

Aldehyde Additive Diastereomeric Ratio (syn:anti) Yield (%)
Isobutyraldehyde None >99:<1 85
Isobutyraldehyde HMPA 5:95 91
Benzaldehyde None 92:8 80
Benzaldehyde HMPA 16:84 86
Cinnamaldehyde None 95:5 82
Cinnamaldehyde HMPA 14:86 75

Data sourced from studies on pseudo-C2 symmetric cyclic imides. mdpi.comnih.gov

Strategies for Late-Stage Functionalization of Complex Molecules utilizing this compound Motifs

Late-stage functionalization (LSF) is a powerful paradigm in modern medicinal chemistry that focuses on modifying complex, drug-like molecules in the final steps of a synthesis. nih.govnih.gov This approach allows for the rapid generation of analogues of a lead compound, enabling efficient exploration of structure-activity relationships without resorting to lengthy de novo synthesis for each new derivative. nih.govnih.gov The introduction of fluorine or fluorine-containing groups is a particularly common goal of LSF due to the profound effects these modifications can have on a molecule's pharmacological profile. nih.govnih.gov

The this compound motif is an attractive candidate for incorporation into complex molecules via LSF strategies. researchgate.net While direct examples of using this specific heterocycle in LSF are emerging, the principles of LSF can be applied to introduce this valuable structural unit. For instance, methods for the late-stage azidation of C-H bonds can install a nitrogen-containing handle, which could then be used to construct the heterocyclic ring. nih.gov

The strategic advantage of an LSF approach involving the this compound motif lies in its potential to significantly alter the properties of a parent drug molecule. The glutarimide (B196013) structure can engage in hydrogen bonding interactions, while the trifluoromethyl group can modulate lipophilicity, metabolic stability, and binding affinity. The development of novel C-H activation or cross-coupling methods could enable the direct attachment of this pre-functionalized heterocycle to complex molecular scaffolds, providing a powerful tool for drug discovery and optimization. researchgate.netthieme.de

Development of Novel Organosilicon Polymer Systems through Glutarimide Functionalization

Organosilicon polymers, such as polysiloxanes and polysilsesquioxanes, are a class of hybrid organic-inorganic materials with exceptional properties, including high thermal stability, chemical resistance, and biocompatibility. mdpi.compku.edu.cn Functionalizing these polymers by attaching organic side-chains allows for the tuning of their properties and the creation of new materials for advanced applications. mdpi.comresearchgate.net

A promising avenue for creating novel functionalized organosilicon polymer systems involves the incorporation of nitrogen-containing heterocyclic compounds. mdpi.com Research has demonstrated the successful synthesis of soluble polysilsesquioxanes bearing glutarimide (piperidine-2,6-dione) side-chain groups. mdpi.com The synthetic strategy involves a two-step process:

Preparation of the Sodium Salt: The imide nitrogen of glutarimide is deprotonated using a base like sodium methoxide (B1231860) to form the corresponding sodium salt.

Nucleophilic Substitution: The glutarimide sodium salt is reacted with a halogen-functionalized alkoxysilane, such as 3-chloropropyltrimethoxysilane, to attach the glutarimide ring to the silicon precursor via a stable alkyl linker. mdpi.com

This functionalized silane (B1218182) monomer can then be polymerized to form the final polysilsesquioxane with pendant glutarimide groups. mdpi.com

Table 2: Synthetic Route for Glutarimide-Functionalized Silane Monomer

This table outlines the key steps and reagents for synthesizing a glutarimide-functionalized monomer for organosilicon polymer systems.

Step Starting Materials Reagents Product
1 Piperidine-2,6-dione Sodium methoxide, Methanol Piperidine-2,6-dione sodium salt
2 Piperidine-2,6-dione sodium salt, 3-chloropropyltrimethoxysilane N,N-dimethylformamide, Dibenzo-24-crown-8-ether 1-[3-(trimethoxysilyl)propyl]piperidine-2,6-dione

Based on the synthetic route for polysilsesquioxane functionalization. mdpi.com

By applying this methodology using This compound , novel organosilicon polymers could be developed. The incorporation of the trifluoromethyl group into the polymer side-chains is expected to impart enhanced thermal stability, hydrophobicity, and potentially unique surface properties, opening up new possibilities for their application in advanced materials and technologies. researchgate.netresearchgate.netrsc.orgnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(trifluoromethyl)piperidine-2,6-dione, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via condensation reactions using trifluoromethyl-substituted aldehydes (e.g., 4-trifluoromethylbenzaldehyde) under acidic conditions. For example, HCl-saturated acetic acid at room temperature for 48 hours yields derivatives with ~74% efficiency . Optimize stoichiometry (e.g., 2.0 equivalents of aldehyde) and monitor reaction progress via TLC or HPLC to minimize side products.

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) be employed to confirm the structure of this compound derivatives?

  • Methodology :

  • 1H NMR : Look for characteristic signals such as δ 2.48–4.04 ppm (piperidine ring protons) and δ 6.04–6.98 ppm (aromatic/trifluoromethyl-coupled protons) in DMSO-d6 .
  • FT-IR : Key peaks include C=O stretching at ~1633 cm⁻¹ and C-F vibrations at ~1200–1100 cm⁻¹ .
  • GC-MS : Confirm molecular weight via parent ion detection (e.g., m/z 234 for related derivatives) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodology :

  • Use PPE (gloves, goggles) to avoid skin/eye contact (H313/H318 hazards) .
  • Store in airtight containers under inert gas (e.g., N₂) to prevent degradation .
  • Neutralize waste with 10% sodium bicarbonate before disposal to mitigate environmental risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound polymorphs?

  • Methodology :

  • Perform PXRD to distinguish polymorphic forms (e.g., differences in 2θ angles due to lattice variations) .
  • Use DSC to analyze thermal stability; polymorphs exhibit distinct melting points (e.g., 117–134°C for related piperidine-2,6-diones) .
  • Cross-reference with computational models (e.g., DFT) to predict energetically favorable crystal packing .

Q. What strategies optimize the bioactivity of this compound derivatives in anticancer or immunomodulatory studies?

  • Methodology :

  • Introduce arylidene substituents at positions 3 and 5 to enhance antitumor activity (e.g., 3,5-bis(arylidene) derivatives with IC₅₀ < 10 µM) .
  • Modify the trifluoromethyl group’s electronic effects to improve binding to targets like IKZF1/3 (critical in immunomodulation) .
  • Validate via in vitro assays (e.g., apoptosis induction in leukemia cells) and molecular docking to predict binding affinities .

Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?

  • Methodology :

  • Conduct accelerated stability studies in buffers (pH 1–13) at 40°C/75% RH. Monitor degradation via HPLC .
  • Use UV-Vis spectroscopy to track absorbance changes (e.g., λmax shifts due to hydrolysis) .
  • Correlate stability with logP values; higher hydrophobicity (logP > 2) improves resistance to aqueous degradation .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be addressed?

  • Methodology :

  • Employ LC-MS/MS with a C18 column (0.1% formic acid in acetonitrile/water) to detect impurities at <0.1% levels .
  • Use isotopic labeling (e.g., deuterated internal standards) to improve quantification accuracy .
  • Validate methods per ICH Q2(R1) guidelines for linearity (R² > 0.995) and recovery (98–102%) .

Methodological Notes

  • Synthetic Optimization : Adjust reaction time and temperature to balance yield and purity. For example, extended reaction times (>48 hours) may increase byproducts .
  • Data Interpretation : Cross-validate spectral data with computational tools (e.g., ChemDraw Predict) to assign peaks accurately .
  • Biological Testing : Prioritize derivatives with low cytotoxicity (CC₅₀ > 50 µM) in normal cell lines (e.g., HEK293) to ensure selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.